molecular formula C36H42N4O3 B608730 LY2955303 CAS No. 1433497-19-8

LY2955303

Cat. No.: B608730
CAS No.: 1433497-19-8
M. Wt: 578.7 g/mol
InChI Key: YVXYHNKIOFSFMZ-UHFFFAOYSA-N
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Description

LY2955303 is a potent and selective antagonist of retinoic acid receptor gamma (RARγ). It has a high affinity for RARγ with a dissociation constant (K_i) of 1.09 nanomolar. This compound is primarily used in scientific research to study the role of RARγ in various biological processes and diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY2955303 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of a pyrazole ring and subsequent functionalization to introduce the benzoic acid moiety. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and chloroform, with the reactions being carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as in laboratory settings but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The compound is typically purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

LY2955303 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

LY2955303 is widely used in scientific research due to its selective antagonism of RARγ. Some of its applications include:

    Chemistry: Used to study the chemical properties and reactivity of RARγ antagonists.

    Biology: Employed in research to understand the role of RARγ in cellular processes and development.

    Medicine: Investigated for its potential therapeutic effects in diseases such as osteoarthritis and certain cancers.

    Industry: Utilized in the development of new pharmaceuticals targeting RARγ

Mechanism of Action

LY2955303 exerts its effects by binding to RARγ and inhibiting its activity. This prevents the receptor from interacting with its natural ligands, thereby modulating the expression of genes regulated by RARγ. The molecular targets and pathways involved include the retinoic acid signaling pathway, which plays a crucial role in cell differentiation, proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

LY2955303 is unique due to its high selectivity and potency for RARγ. It has been shown to have fewer off-target effects compared to other RARγ antagonists, making it a valuable tool in research. Additionally, its favorable pharmacokinetic properties, such as good oral bioavailability and metabolic stability, further enhance its utility in scientific studies .

Properties

IUPAC Name

4-[5-(3,5-ditert-butylphenyl)-1-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyrazol-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42N4O3/c1-35(2,3)28-20-27(21-29(22-28)36(4,5)6)32-23-31(24-8-10-26(11-9-24)34(42)43)37-40(32)30-14-12-25(13-15-30)33(41)39-18-16-38(7)17-19-39/h8-15,20-23H,16-19H2,1-7H3,(H,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXYHNKIOFSFMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=CC(=NN2C3=CC=C(C=C3)C(=O)N4CCN(CC4)C)C5=CC=C(C=C5)C(=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1433497-19-8
Record name LY-2955303
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1433497198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-2955303
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGR6ZG7M0Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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